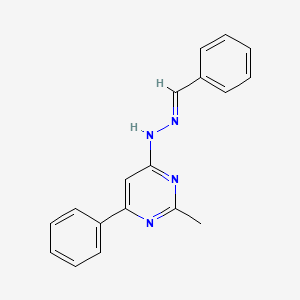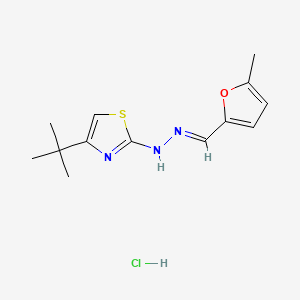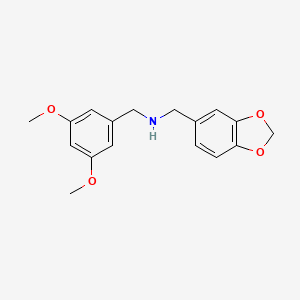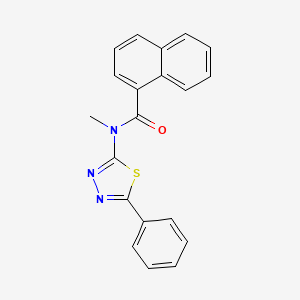![molecular formula C16H16N2O2S B5693091 N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5693091.png)
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide, also known as NM-4, is a compound that has gained attention in the scientific community due to its potential applications in various fields. NM-4 is a thioamide compound with a molecular formula of C15H14N2O2S and a molecular weight of 298.35 g/mol.
作用機序
The mechanism of action of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide is not fully understood. However, studies have shown that N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide inhibits the PI3K/Akt/mTOR pathway, which plays a crucial role in cell proliferation, survival, and apoptosis. N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide also activates caspase-3 and caspase-9, which are involved in the apoptotic process.
Biochemical and Physiological Effects:
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide induces apoptosis, inhibits cell proliferation, and inhibits the PI3K/Akt/mTOR pathway. In animal models of Alzheimer's disease, N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide protects neurons from oxidative stress-induced damage and improves cognitive function. N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide also has anti-inflammatory effects and can reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease.
実験室実験の利点と制限
One of the advantages of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide for lab experiments is its high yield and purity obtained through the synthesis method. N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide is also stable under normal laboratory conditions, making it suitable for long-term storage. However, one of the limitations of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide is its limited solubility in water, which can make it challenging to use in some experiments.
将来の方向性
There are several future directions for the research of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide. One of the areas of research is the development of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide derivatives with improved solubility and bioavailability. Another area of research is the identification of the specific molecular targets of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide and the elucidation of its mechanism of action. Additionally, further studies are needed to investigate the potential applications of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide in the treatment of other diseases, such as diabetes and cardiovascular disease.
Conclusion:
In conclusion, N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide is a thioamide compound with potential applications in various fields. Its synthesis method is straightforward, and it has been shown to have antitumor and neuroprotective effects. N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide also has anti-inflammatory effects and can reduce inflammation in animal models of rheumatoid arthritis and inflammatory bowel disease. While there are limitations to its use in lab experiments, there are several future directions for research that could lead to the development of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide derivatives with improved solubility and bioavailability and the identification of its specific molecular targets.
合成法
The synthesis of N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide involves the reaction of 2-hydroxy-5-methylbenzenesulfonamide and 4-methylbenzoyl chloride in the presence of triethylamine. The reaction takes place under reflux conditions in anhydrous dichloromethane. The product is then purified by column chromatography to obtain N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide in high yield and purity.
科学的研究の応用
N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide has been studied for its potential applications in various fields. One of the significant research areas is cancer treatment. Several studies have shown that N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide has antitumor activity against various cancer cell lines, including breast, colon, liver, and lung cancer. N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide induces apoptosis in cancer cells by activating caspase-3 and caspase-9 and inhibiting the PI3K/Akt/mTOR pathway.
Another area of research is neuroprotection. N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide has been shown to protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease. N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-4-methylbenzamide also has potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
特性
IUPAC Name |
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S/c1-10-3-6-12(7-4-10)15(20)18-16(21)17-13-9-11(2)5-8-14(13)19/h3-9,19H,1-2H3,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYHTSVMXKOGBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-5-methylphenyl)carbamothioyl]-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-({[2-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5693024.png)


![2-furaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5693043.png)


![ethyl [(4-ethoxyphenyl)sulfonyl]carbamate](/img/structure/B5693060.png)

![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5693081.png)

![4-[allyl(methylsulfonyl)amino]-N-cyclohexylbenzamide](/img/structure/B5693098.png)
![N,N-dimethyl-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,2-ethanediamine](/img/structure/B5693101.png)